molecular formula C17H18N4 B1670941 DREADD agonist 21 CAS No. 56296-18-5

DREADD agonist 21

カタログ番号 B1670941
CAS番号: 56296-18-5
分子量: 278.35 g/mol
InChIキー: JCBYXNSOLUVGTF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DREADD agonist 21 is a potent human muscarinic acetylcholine M3 receptors (hM3Dq) agonist . It is used in research and does not activate the human M3 receptor . It is also known as Compound 21 or C21 .


Molecular Structure Analysis

The molecular formula of DREADD agonist 21 is C17H18N4 . Its exact mass is 278.1531 and its molecular weight is 278.35 .


Chemical Reactions Analysis

DREADD agonist 21 is a potent human muscarinic acetylcholine M3 receptors (hM3Dq) agonist . It has been shown to activate neurons expressing hM3Dq DREADDS and inhibit activity in neurons expressing hM4Di .

科学的研究の応用

Chemogenetic Tools for Neuronal Manipulation

Chemogenetic ligands for translational neurotheranostics

DREADDs (Designer Receptors Exclusively Activated by Designer Drugs) are chemogenetic technologies allowing for the manipulation of neuronal activity in awake animals, holding potential for precision medicine-based clinical theranostics. Compound 21 (C21) was developed to overcome limitations such as low brain penetrance and weak affinity associated with previous DREADD agonists. Newer DREADD agonists and the first dedicated PET (Positron Emission Tomography) DREADD radiotracer, [18F]JHU37107, have been developed, exhibiting high in vivo DREADD potency and enabling noninvasive, longitudinal neuronal projection mapping and potential for neurotheranostic applications (Bonaventura et al., 2018).

Behavioral Neuroscience Research

Impact on Behavior in Non-DREADD-expressing Mice

Research investigated the effects of chronic systemic injection of DREADD agonists, including Compound 21 (C21), on behavior relevant to locomotion, exploration, anxiety, and depression in male non-DREADD-expressing mice. It was found that chronic injections of C21 largely lack behavioral effects, which can be crucial information for behavioral neuroscientists when designing studies requiring repeated injection of DREADD agonists (Tran et al., 2020).

Limitations and Considerations

Off-target Outcomes

While DREADDs represent a technical revolution in neuroscience, the selectivity and efficacy of ligands like C21 need careful evaluation. A study highlighted the necessity to test the selectivity and efficacy of chosen ligands, such as C21, for each new experimental condition, showing that C21 can have off-target effects in rats, indicating the complex nature of using chemogenetic tools (Goutaudier et al., 2020).

Safety And Hazards

DREADD agonist 21 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

特性

IUPAC Name

6-piperazin-1-yl-11H-benzo[b][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4/c1-2-6-14-13(5-1)17(21-11-9-18-10-12-21)20-16-8-4-3-7-15(16)19-14/h1-8,18-19H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBYXNSOLUVGTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3NC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DREADD agonist 21

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DREADD agonist 21
Reactant of Route 2
Reactant of Route 2
DREADD agonist 21
Reactant of Route 3
DREADD agonist 21
Reactant of Route 4
Reactant of Route 4
DREADD agonist 21
Reactant of Route 5
DREADD agonist 21
Reactant of Route 6
DREADD agonist 21

Citations

For This Compound
171
Citations
KJ Thompson, E Khajehali, SJ Bradley… - ACS Pharmacology & …, 2018 - ACS Publications
… Here we show that DREADD agonist 21 (C21) (11-(1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepine) is a potent and selective agonist at both excitatory (hM3Dq) and inhibitory (hM4Di) …
Number of citations: 151 pubs.acs.org
FH Tran, SL Spears, KJ Ahn, AJ Eisch, S Yun - Neuroscience letters, 2020 - Elsevier
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are chemogenetic tools commonly-used to manipulate brain activity. The most widely-used synthetic …
Number of citations: 23 www.sciencedirect.com
R Goutaudier, V Coizet, C Carcenac, S Carnicella - Plos one, 2020 - journals.plos.org
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) represent a technical revolution in integrative neuroscience. However, the first used ligands exhibited dose-…
Number of citations: 29 journals.plos.org
F H. Tran, SL Spears, KJ Ahn, AJ Eisch, S Yun - bioRxiv, 2020 - biorxiv.org
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are a chemogenetic tool commonly-used to manipulate rodent brain circuit activity. The most widely-used …
Number of citations: 0 www.biorxiv.org
HL Robinson, KL Nicholson, KL Shelton… - Behavioural Brain …, 2023 - Elsevier
Rationale Despite the increasingly pervasive use of chemogenetic tools in preclinical neuroscience research, the in vivo pharmacology of DREADD agonists remains poorly understood…
Number of citations: 3 www.sciencedirect.com
LL Ferrari, OE Ogbeide-Latario, HS Gompf… - Journal of neuroscience …, 2022 - Elsevier
Background Chemogenetics is a powerful tool to study the role of specific neuronal populations in physiology and diseases. Of particular interest, in mice, acute and specific activation …
Number of citations: 6 www.sciencedirect.com
FH Trana, LS Stella, KJ Ahna, AJ Eischa, S Yuna - scholar.archive.org
… Christopoulos, BL Roth, AB Tobin, DREADD Agonist 21 Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo, ACS Pharmacol Transl Sci. 1 (2018) 61–72. [17] …
Number of citations: 0 scholar.archive.org
Y Aomine, Y Oyama, K Sakurai, T Macpherson… - …, 2023 - Springer
Methods We first tested the possible effect of acute ip injection of low-to-moderate (0.1, 0.3, 1, 3 mg/kg) of CNO, C21, and J60 on motivated reward-seeking behavior in wild-type mice. …
Number of citations: 4 link.springer.com
SN Orvold - 2023 - harvest.usask.ca
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) have gained popularity as a tool to investigate the neural substrates of behaviour in rodents. When used with …
Number of citations: 2 harvest.usask.ca
M Jendryka, M Palchaudhuri, D Ursu, B van der Veen… - Scientific reports, 2019 - nature.com
Muscarinic Designer Receptors Exclusively Activated by Designer Drugs (DREADD) gated by clozapine-N-oxide (CNO) allow selective G-protein cascade activation in genetically …
Number of citations: 215 www.nature.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。